N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers can use this compound to probe the structure-activity relationships of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide: can be compared to other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-5-6-17-12-16(9-10-23-17)22-25-14(2)20(29-22)21(26)24-13-15-7-8-18(27-3)19(11-15)28-4/h7-12H,5-6,13H2,1-4H3,(H,24,26) |
InChI Key |
RTEFPKQKGRBKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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